Methyl 2'-methyl-2,4'-bi-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is a compound belonging to the bithiazole family, which consists of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the cyclization of thiosemicarbazones with α-halocarbonyl compounds or ethyl-α-chloroacetate . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiazole: Another bithiazole derivative with similar structural features.
4,4’-Bithiazole: Differing in the position of the thiazole rings, leading to different chemical properties.
Uniqueness
Methyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C9H8N2O2S2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-5-10-6(3-14-5)8-11-7(4-15-8)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
OTYVVTDWXXKIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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